Cas no 80703-23-7 ([1,1'-Binaphthalene]-2,2'-dicarboxylicacid, (1R)-)

[1,1'-Binaphthalene]-2,2'-dicarboxylicacid, (1R)- structure
80703-23-7 structure
Produktname:[1,1'-Binaphthalene]-2,2'-dicarboxylicacid, (1R)-
CAS-Nr.:80703-23-7
MF:C22H14O4
MW:342.344166278839
MDL:MFCD00185729
CID:720322
PubChem ID:2810167

[1,1'-Binaphthalene]-2,2'-dicarboxylicacid, (1R)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • [1,1'-Binaphthalene]-2,2'-dicarboxylicacid, (1R)-
    • (1R)-[1,1'-Binaphthalene]-2,2'-dicarboxylic acid
    • (1R)-[1,1′-Binaphthalene]-2,2′-dicarboxylic acid (ACI)
    • (+)-1,1′-Binaphthyl-2,2′-dicarboxylic acid
    • (R)-1,1′-Binaphthyl-2,2′-dicarboxylic acid
    • 18531-96-9
    • 99827-46-0
    • 1-(2-Carboxy-1-naphthyl)naphthalene-2-carboxylic acid
    • C1C
    • SS-4976
    • 1,1'-Bi[2-naphthoic acid]
    • Q27458607
    • (R)-[1,1'-Binaphthalene]-2,2'-dicarboxylic acid
    • (S)-1,1'-Binaphthyl-2,2'-Dicarboxylic Acid
    • 1,1 inverted exclamation mark -Binaphthyl-2,2 inverted exclamation mark -dicarboxylic acid
    • CS-0063408
    • BDBM50428255
    • E81102
    • R-1,1'-BINAPHTHYL-2,2'-DICARBOXYLIC ACID
    • 1,1-Bi(2-naphthoic Acid), (+/-)-1,1'-Binaphthyl-2,2'-dicarboxylic Acid
    • PD129575
    • CHEMBL1231559
    • 1-(2-carboxynaphthalen-1-yl)naphthalene-2-carboxylic Acid
    • 1-(2-carboxynaphth-1yl)-2-naphthoic acid
    • AKOS004903304
    • SCHEMBL895573
    • 1,1'-binaphthalene-2,2'-dicarboxylic acid
    • [1,1'-Binaphthalene]-2,2'-dicarboxylic acid
    • CHEBI:188801
    • AKOS016006617
    • CCG-239105
    • SY243404
    • (R)-1,1'-Binaphthyl-2,2'-Dicarboxylic Acid
    • 80703-23-7
    • 1,1'-binaphthyl-2,2'-dicarboxylic acid
    • CS-0091853
    • (R)-1-(2-carboxynaphthalen-1-yl)naphthalene-2-carboxylic acid
    • A11490
    • MFCD00185729
    • SCF-I2
    • S-1,1'-binaphthyl-2,2'-dicarboxylic acid
    • (S)-[1,1'-binaphthalene]-2,2'-dicarboxylicacid
    • (S)-[1,1'-binaphthalene]-2,2'-dicarboxylic acid
    • (S)-[1,1 inverted exclamation mark -Binaphthalene]-2,2 inverted exclamation mark -dicarboxylic Acid
    • MDL: MFCD00185729
    • Inchi: 1S/C22H14O4/c23-21(24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22(25)26/h1-12H,(H,23,24)(H,25,26)
    • InChI-Schlüssel: YDZNRNHKJQTGCG-UHFFFAOYSA-N
    • Lächelt: O=C(C1C(C2C3C(=CC=CC=3)C=CC=2C(O)=O)=C2C(C=CC=C2)=CC=1)O

Berechnete Eigenschaften

  • Genaue Masse: 342.08920892g/mol
  • Monoisotopenmasse: 342.08920892g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 26
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 496
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • Topologische Polaroberfläche: 74.6Ų

Experimentelle Eigenschaften

  • Dichte: 1.380

[1,1'-Binaphthalene]-2,2'-dicarboxylicacid, (1R)- Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM481431-250mg
R-1,1'-BINAPHTHYL-2,2'-DICARBOXYLIC ACID
80703-23-7 95%+
250mg
$389 2024-07-23
Chemenu
CM481431-1g
R-1,1'-BINAPHTHYL-2,2'-DICARBOXYLIC ACID
80703-23-7 95%+
1g
$869 2024-07-23
Aaron
AR00G4RY-1g
R-1,1'-BINAPHTHYL-2,2'-DICARBOXYLIC ACID
80703-23-7 95%
1g
$385.00 2025-03-21
Ambeed
A503188-1g
(R)-[1,1'-Binaphthalene]-2,2'-dicarboxylic acid
80703-23-7 95%
1g
$722.0 2024-07-24
eNovation Chemicals LLC
Y1091484-1g
R-1,1'-BINAPHTHYL-2,2'-DICARBOXYLIC ACID
80703-23-7 97%
1g
$798 2024-07-28
Aaron
AR00G4RY-100mg
R-1,1'-BINAPHTHYL-2,2'-DICARBOXYLIC ACID
80703-23-7 95%
100mg
$64.00 2025-01-24
Aaron
AR00G4RY-250mg
R-1,1'-BINAPHTHYL-2,2'-DICARBOXYLIC ACID
80703-23-7 95%
250mg
$97.00 2025-01-24
1PlusChem
1P00G4JM-100mg
R-1,1'-BINAPHTHYL-2,2'-DICARBOXYLIC ACID
80703-23-7 ≥98.0%
100mg
$220.00 2023-12-16
eNovation Chemicals LLC
Y1091484-1g
R-1,1'-BINAPHTHYL-2,2'-DICARBOXYLIC ACID
80703-23-7 97%
1g
$798 2025-03-01
Chemenu
CM481431-100mg
R-1,1'-BINAPHTHYL-2,2'-DICARBOXYLIC ACID
80703-23-7 95%+
100mg
$209 2024-07-23

[1,1'-Binaphthalene]-2,2'-dicarboxylicacid, (1R)- Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  overnight, rt → reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Process improvement on the preparation of chiral binaphthyl dicarboxylic acid
Yin, Li-hua; et al, Huaxue Shiji, 2012, 34(3), 277-279

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  2 h, reflux
Referenz
New asymmetric synthesis of several biaryl diacids and dinaphthol via biaryl coupling reaction induced by chiral auxiliaries
Qin, Chuan; et al, Youji Huaxue, 2002, 22(12), 1013-1017

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ;  18 h, 30 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Synthesis of Axially Chiral Biaryls via Enantioselective Ullmann Coupling of ortho-Chlorinated Aryl Aldehydes Enabled by a Chiral 2,2'-Bipyridine Ligand
Perveen, Saima; et al, Angewandte Chemie, 2022, 61(47),

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ,  Water ;  reflux; 8 h, reflux
Referenz
Synthesis of (R)-1,1'-binaphthyl-2,2'-dicarboxylic acid
Yan, Luoyi, Anhui Huagong, 2012, 38(3), 26-28

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Manganese oxide (MnO2) Solvents: Toluene
2.1 Reagents: Monosodium phosphate ,  Hydrogen peroxide Solvents: Acetonitrile
2.2 Reagents: Sodium chlorite Solvents: Water
2.3 Reagents: Sodium sulfite Solvents: Water
2.4 Reagents: Hydrochloric acid Solvents: Water
Referenz
Facile synthesis of enantiopure 1,1'-binaphthyl-2,2'-dicarboxylic acid via lipase-catalyzed kinetic resolution
Furutani, Toshiyuki; et al, Tetrahedron: Asymmetry, 1999, 10(24), 4763-4768

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
Product class 4: organometallic complexes of copper
Heaney, H.; et al, Science of Synthesis, 2004, 3, 305-662

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Dimethylamine ,  (-)-1-Cyclohexylethylamine Solvents: Methanol ,  Water
2.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
A practical synthesis of C2-symmetric chiral binaphthyl ketone catalyst
Seki, Masahiko; et al, Synthesis, 2000, (12), 1677-1680

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Monosodium phosphate ,  Hydrogen peroxide Solvents: Acetonitrile
1.2 Reagents: Sodium chlorite Solvents: Water
1.3 Reagents: Sodium sulfite Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
Referenz
Facile synthesis of enantiopure 1,1'-binaphthyl-2,2'-dicarboxylic acid via lipase-catalyzed kinetic resolution
Furutani, Toshiyuki; et al, Tetrahedron: Asymmetry, 1999, 10(24), 4763-4768

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: (-)-1-Cyclohexylethylamine Solvents: Methanol ,  Water ;  65 °C; 1.5 h, 65 °C → 25 °C
Referenz
Chiral Ligands in Hypervalent Iodine Compounds: Synthesis and Structures of Binaphthyl-Based λ3-Iodanes
Zhang, Huaiyuan; et al, Chemistry - A European Journal, 2022, 28(5),

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Zinc Catalysts: Bis(triphenylphosphine)nickel dichloride ,  2764676-49-3 Solvents: N-Methyl-2-pyrrolidone ;  16 h, 45 °C
2.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ;  18 h, 30 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Synthesis of Axially Chiral Biaryls via Enantioselective Ullmann Coupling of ortho-Chlorinated Aryl Aldehydes Enabled by a Chiral 2,2'-Bipyridine Ligand
Perveen, Saima; et al, Angewandte Chemie, 2022, 61(47),

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium iodide ,  Zinc Catalysts: Bis(triphenylphosphine)nickel dichloride ,  2764676-49-3 Solvents: N-Methyl-2-pyrrolidone ;  16 h, 45 °C
2.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ;  18 h, 30 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Synthesis of Axially Chiral Biaryls via Enantioselective Ullmann Coupling of ortho-Chlorinated Aryl Aldehydes Enabled by a Chiral 2,2'-Bipyridine Ligand
Perveen, Saima; et al, Angewandte Chemie, 2022, 61(47),

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Dimethylformamide ,  Thionyl chloride Solvents: Thionyl chloride
1.2 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
Referenz
A practical method for optical resolution of 1,1'-binaphthyl-2,2'-dicarboxylic acid via 1-phenylethylamides
Oi, Shuichi; et al, Bulletin of the Chemical Society of Japan, 1989, 62(3), 956-7

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ;  30 min, -72 °C
1.2 17 - 24 h, -72 °C
Referenz
Practical synthetic protocols of enantiopure 1,1'-binaphthyl-2,2'-dicarboxylic acid and 2,2'-dicyano-1,1'-binaphthyl starting from optically active dibromide precursor
Hoshi, Takashi; et al, Tetrahedron Letters, 2004, 45(17), 3485-3487

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Dimethylamine ,  (-)-1-Cyclohexylethylamine Solvents: Methanol ,  Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
A practical synthesis of C2-symmetric chiral binaphthyl ketone catalyst
Seki, Masahiko; et al, Synthesis, 2000, (12), 1677-1680

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water
Referenz
New method of kinetic resolution of axially chiral biaryl compounds using a sugar template.
Itoh, Toshiyuki; et al, Journal of Organic Chemistry, 1995, 60(16), 4968-9

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Zinc Catalysts: Bis(triphenylphosphine)nickel dichloride ,  2764676-49-3 Solvents: N-Methyl-2-pyrrolidone ;  16 h, 45 °C
2.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ;  18 h, 30 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Synthesis of Axially Chiral Biaryls via Enantioselective Ullmann Coupling of ortho-Chlorinated Aryl Aldehydes Enabled by a Chiral 2,2'-Bipyridine Ligand
Perveen, Saima; et al, Angewandte Chemie, 2022, 61(47),

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Catalysts: Palladium diacetate ,  1,3-Bis(diphenylphosphino)propane Solvents: Acetonitrile ;  24 h, 80 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  21 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Practical synthesis of axially chiral dicarboxylates via Pd-catalyzed external-CO-free carbonylation
Konishi, Hideyuki; et al, Chemical & Pharmaceutical Bulletin, 2016, 64(10), 1438-1441

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Tetrahydrofuran
1.2 -
1.3 Solvents: Acetonitrile
1.4 Solvents: Ethanol
2.1 Reagents: Dimethylformamide ,  Thionyl chloride Solvents: Thionyl chloride
2.2 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water
2.3 Reagents: Sodium hydroxide Solvents: Water
2.4 Reagents: Hydrochloric acid Solvents: Water
Referenz
A practical method for optical resolution of 1,1'-binaphthyl-2,2'-dicarboxylic acid via 1-phenylethylamides
Oi, Shuichi; et al, Bulletin of the Chemical Society of Japan, 1989, 62(3), 956-7

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 -78 °C → rt; 20 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.1 Reagents: (-)-1-Cyclohexylethylamine Solvents: Methanol ,  Water ;  65 °C; 1.5 h, 65 °C → 25 °C
Referenz
Chiral Ligands in Hypervalent Iodine Compounds: Synthesis and Structures of Binaphthyl-Based λ3-Iodanes
Zhang, Huaiyuan; et al, Chemistry - A European Journal, 2022, 28(5),

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Catalysts: Palladium diacetate ,  1,3-Bis(diphenylphosphino)propane Solvents: Methanol ,  Dimethyl sulfoxide ;  72 h, 80 °C
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  overnight, rt → reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Process improvement on the preparation of chiral binaphthyl dicarboxylic acid
Yin, Li-hua; et al, Huaxue Shiji, 2012, 34(3), 277-279

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 -
2.1 Reagents: Sodium hydroxide Solvents: Water
Referenz
New method of kinetic resolution of axially chiral biaryl compounds using a sugar template.
Itoh, Toshiyuki; et al, Journal of Organic Chemistry, 1995, 60(16), 4968-9

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  21 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Practical synthesis of axially chiral dicarboxylates via Pd-catalyzed external-CO-free carbonylation
Konishi, Hideyuki; et al, Chemical & Pharmaceutical Bulletin, 2016, 64(10), 1438-1441

[1,1'-Binaphthalene]-2,2'-dicarboxylicacid, (1R)- Raw materials

[1,1'-Binaphthalene]-2,2'-dicarboxylicacid, (1R)- Preparation Products

[1,1'-Binaphthalene]-2,2'-dicarboxylicacid, (1R)- Verwandte Literatur

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Amadis Chemical Company Limited
(CAS:80703-23-7)[1,1'-Binaphthalene]-2,2'-dicarboxylicacid, (1R)-
A938461
Reinheit:99%/99%
Menge:250mg/1g
Preis ($):164.0/650.0